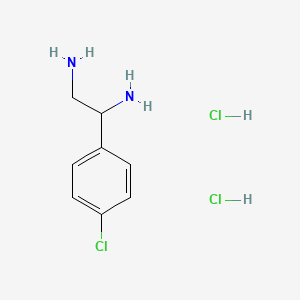

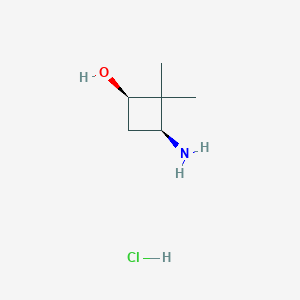

![molecular formula C10H13N5 B1472995 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1566453-50-6](/img/structure/B1472995.png)

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Descripción general

Descripción

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains two nitrogen atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include “4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine”, have shown significant antimicrobial activities . These compounds have been used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activities . They can be used in the development of antiviral drugs.

Antifungal Activity

These compounds have shown antifungal properties . They can be used in the treatment of various fungal infections.

Antioxidant Activity

Pyrrolopyrazine derivatives also exhibit antioxidant activities . They can be used in the prevention of diseases caused by oxidative stress.

Antitumor Activity

These compounds have shown potential in the treatment of cancer . They can be used in the development of new antitumor drugs.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition . They can be used in the treatment of diseases related to kinase activity.

Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines-based fluorophores, which are related to “4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine”, have been identified as strategic compounds for optical applications . They can be used as fluorescent probes for studying the dynamics of intracellular processes and the progress of organic materials .

Mecanismo De Acción

Target of Action

The primary target of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is the Mycobacterium tuberculosis H37Ra . This compound has been evaluated for its anti-tubercular activity against this strain .

Mode of Action

The compound’s mode of action likely involves a complex interaction with the bacterial cells, leading to their inhibition and eventual death .

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to the inhibition of the bacteria .

Pharmacokinetics

Theoretical admet studies of pyrazolopyrazine derivatives, which include 4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine, suggest that these compounds have suitable pharmacokinetic phases .

Result of Action

The primary result of the action of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is the inhibition of Mycobacterium tuberculosis H37Ra, as evidenced by its significant anti-tubercular activity . This leads to a decrease in the viability of the bacteria, thereby helping to control the spread and severity of tuberculosis.

Action Environment

The efficacy and stability of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by electron-donating groups at position 7 on the fused ring . Moreover, the compound shows good solid-state emission intensities, suggesting that it can be designed as a solid-state emitter by proper structural selection . .

Propiedades

IUPAC Name |

4-piperazin-1-ylpyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-2-13-15-8-5-12-10(9(1)15)14-6-3-11-4-7-14/h1-2,5,8,11H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPGALRUAZOPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN3C2=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

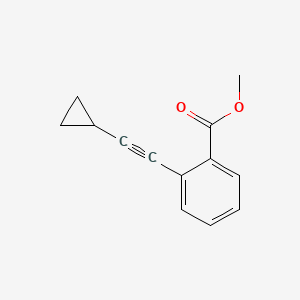

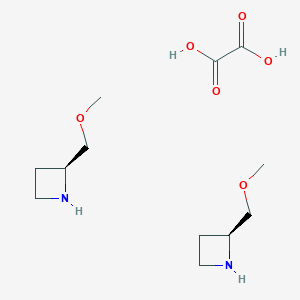

![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)

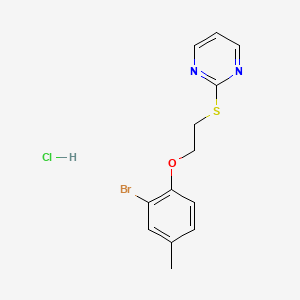

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B1472924.png)

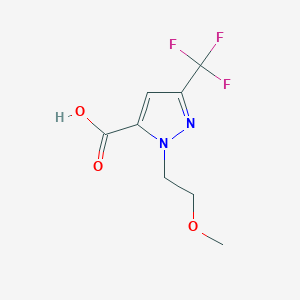

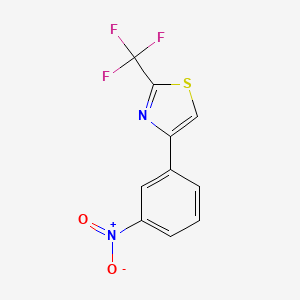

![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)

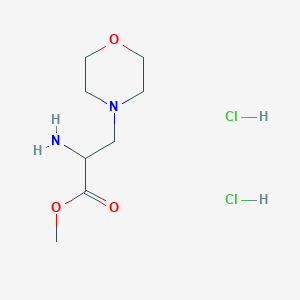

![1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472933.png)